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HaloTag Succinimidyl Ester O2 Ligand

Cat. No.: B13432789
M. Wt: 420.9 g/mol
InChI Key: DUVJEQSANZTBKM-UHFFFAOYSA-N
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Description

Contextualization within Modern Protein Labeling Technologies.

Modern protein labeling technologies are essential for studying protein function, localization, and interactions within the complex environment of living cells. While fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) have been revolutionary, they have limitations. nih.govacs.org Self-labeling protein tags, such as HaloTag, SNAP-tag, and tetra-cysteine tags, offer a powerful alternative. nih.govnih.gov These systems use a protein tag that is genetically fused to the POI and a separate, small-molecule probe that covalently binds to the tag. springernature.com

This two-component approach provides significant flexibility. springernature.com A single genetic fusion can be used to attach a wide array of functionalities—including different fluorophores, affinity handles like biotin (B1667282), or solid supports—simply by changing the synthetic ligand used for labeling. nih.govnih.gov This modularity allows researchers to switch between different experimental applications, such as live-cell imaging, protein purification, and interaction studies, without the need to create new genetic constructs for each purpose. nih.govacs.org The covalent and highly specific nature of the bond formed in systems like HaloTag offers advantages in terms of signal stability and low background, overcoming some of the limitations of non-covalent affinity tags. acs.orgnih.gov

Historical Development and Evolution of the HaloTag System.

The HaloTag system originated from the rational engineering of a bacterial enzyme, a haloalkane dehalogenase (DhaA) from Rhodococcus rhodochrous. acs.orgresearchgate.net The wild-type enzyme functions to cleave carbon-halogen bonds in aliphatic compounds through a hydrolytic mechanism. researchgate.net The key to adapting this enzyme for protein labeling was to alter its catalytic cycle. The reaction proceeds via a covalent alkyl-enzyme intermediate formed when the nucleophilic Asp106 in the enzyme's active site attacks the chloroalkane substrate. acs.org In the native enzyme, a catalytic histidine residue (His272) then acts as a general base to hydrolyze this intermediate, releasing the product and regenerating the enzyme. acs.orgnih.gov

The breakthrough in developing the HaloTag protein was the mutation of this catalytic histidine to a phenylalanine (H272F). nih.gov This substitution prevents the hydrolysis of the alkyl-enzyme intermediate, resulting in the formation of a stable, irreversible covalent bond between the protein tag and its chloroalkane ligand. acs.orgglenresearch.com The initial version of the HaloTag protein underwent several rounds of directed evolution, involving both site-specific and random mutagenesis, to improve its properties. researchgate.netnih.gov This engineering process significantly enhanced the ligand binding kinetics, thermostability, and solubility of the tag, leading to the development of the highly efficient HaloTag7 variant. researchgate.netnih.gov This optimized tag is a relatively small, monomeric 33 kDa protein that performs reliably in a wide range of experimental systems. nih.govwikipedia.org

Structural Characteristics of HaloTag Succinimidyl Ester O2 Ligand: Emphasis on the Ethylene (B1197577) Glycol (O2) Linker.

The this compound is a bifunctional molecule designed for versatile bioconjugation. Its structure consists of three key components: a chloroalkane reactive group, a succinimidyl ester (SE) functional group, and a linker that separates them.

Chloroalkane Reactive Group : This is the constant part of all HaloTag ligands that is specifically recognized by the active site of the HaloTag protein, enabling the formation of an irreversible covalent bond. nih.gov

Succinimidyl Ester (SE) Group : This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as those found on proteins or other amine-modified molecules. This allows researchers to conjugate a molecule of their choice to the HaloTag ligand before it is used to label the HaloTag fusion protein.

Ethylene Glycol (O2) Linker : This linker separates the chloroalkane and the succinimidyl ester. The "O2" designation refers to the presence of two ethylene glycol repeat units. This linker serves several important functions:

It provides spatial separation between the conjugated molecule and the HaloTag protein, which can help preserve the function of both. promega.com

The ethylene glycol units enhance the water solubility and flexibility of the ligand.

The linker length can be varied (e.g., O4 ligands with four ethylene glycol repeats are also available) to optimize spacing for different applications.

The combination of these structural elements creates a "building block" that allows researchers to create custom HaloTag ligands for a multitude of applications. promega.ca

Table 1: Structural Components of this compound

Component Chemical Group Function
Reactive Group Chloroalkane Covalently binds to the HaloTag protein. nih.gov
Functional Group Succinimidyl Ester (SE) Reacts with primary amines to form stable amide bonds.
Linker Two Ethylene Glycol Repeats (O2) Provides spacing, flexibility, and solubility.

Significance and Versatility of this compound in Contemporary Biological Research.

The this compound, as a key building block for creating custom probes, underpins the broad utility of the HaloTag system in modern research. fishersci.ca Its significance lies in the ability to bridge the HaloTag protein to virtually any amine-containing molecule, thereby expanding the experimental possibilities far beyond what is achievable with a single reporter. promega.ca This versatility has led to its application in numerous research areas. nih.govhilarispublisher.com

Key Applications:

Cellular Imaging : By conjugating various fluorophores to the SE group, researchers can create a panel of fluorescent ligands with different spectral properties. promega.com This enables multicolor imaging, pulse-chase experiments to study protein turnover and trafficking, and super-resolution microscopy. nih.govpromega.compromega.co.uk The availability of both cell-permeant and impermeant ligands also allows for the specific labeling of intracellular versus cell-surface protein populations. promega.comnih.gov

Protein Purification and Interaction Studies : The ligand can be used to attach affinity tags (like biotin) or to immobilize proteins on solid supports (resins). nih.gov The covalent nature of the HaloTag capture allows for stringent washing conditions, enabling the efficient purification of proteins, even those at low abundance, and the isolation of stable protein complexes for proteomic analysis. acs.orgnih.govpromega.com Pull-down assays using this technology are a powerful tool for discovering novel protein-protein and protein-DNA interactions. nih.govjove.com

Functional Assays : The ability to attach specific probes or small molecules allows for the investigation of protein function in real-time and within living cells. hilarispublisher.com This includes studying receptor internalization, enzyme activity, and targeted protein degradation. promega.comnih.gov

The HaloTag system, empowered by versatile ligands like the Succinimidyl Ester O2 Ligand, provides a comprehensive platform for protein analysis, allowing researchers to move seamlessly from protein expression and localization studies to purification and functional characterization using a single genetic construct. nih.govacs.org

Table 2: Research Applications Enabled by the HaloTag System

Application Area Description Specific Techniques
Cellular Imaging Visualization of protein localization, trafficking, and turnover in live or fixed cells. promega.co.uk Confocal Microscopy, Super-Resolution Microscopy, Pulse-Chase Labeling. nih.govpromega.com
Protein Isolation Covalent capture of HaloTag fusion proteins for purification. acs.org Affinity Purification, Pull-Down Assays. nih.govpromega.com
Interaction Analysis Identification of binding partners (protein-protein or protein-DNA). hilarispublisher.com Co-immunoprecipitation, Proteomic analysis (Mass Spectrometry). nih.govnih.gov
Functional Studies Analysis of protein dynamics and activity. hilarispublisher.com Receptor Internalization Assays, Enzyme Activity Assays. promega.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29ClN2O7 B13432789 HaloTag Succinimidyl Ester O2 Ligand

Properties

Molecular Formula

C18H29ClN2O7

Molecular Weight

420.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoate

InChI

InChI=1S/C18H29ClN2O7/c19-9-3-1-2-4-11-26-13-14-27-12-10-20-15(22)5-8-18(25)28-21-16(23)6-7-17(21)24/h1-14H2,(H,20,22)

InChI Key

DUVJEQSANZTBKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCCCCCCl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Halotag Succinimidyl Ester O2 Ligand

Modular Synthetic Pathways for HaloTag Succinimidyl Ester O2 Ligand

The synthesis of the this compound is designed to be modular, allowing for the independent preparation of its key components, which are then combined to form the final product. This approach provides flexibility and efficiency in the production of the ligand.

The succinimidyl ester (SE) is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on proteins and other biomolecules. nih.govbiotium.com The synthesis of the SE moiety typically involves the activation of a carboxylic acid with N-hydroxysuccinimide (NHS). lumiprobe.com This reaction is often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). promega.com The resulting NHS ester is a stable, isolatable compound that can be used for subsequent conjugation reactions. thermofisher.com The choice of solvent is crucial, with anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly used to prevent premature hydrolysis of the reactive ester. lumiprobe.com The reaction is typically carried out at room temperature. promega.com

Table 1: Key Reagents in Succinimidyl Ester Synthesis

ReagentFunction
Carboxylic AcidThe molecule to be activated
N-hydroxysuccinimide (NHS)Activating agent
DCC or EDCCoupling agent
Anhydrous DMF or DMSOReaction solvent

The chloroalkane tag is the component of the ligand that specifically and covalently binds to the HaloTag protein. acs.orgnih.gov This tag is connected to the succinimidyl ester via a flexible O2 ethylene (B1197577) glycol linker, which consists of two repeating ethylene glycol units. promega.es This linker provides spacing and improves the solubility of the final conjugate. The synthesis involves coupling a chloroalkane derivative, which contains a reactive group like an amine, with a bifunctional ethylene glycol linker that has been pre-activated on one end. For instance, a chloroalkane amine can be reacted with a diethylene glycol molecule that has been modified to contain a carboxylic acid at one terminus and a protecting group on the other. Following the formation of an amide bond, the protecting group is removed, and the newly exposed functional group can then be converted into the succinimidyl ester as described in the previous section. Alternatively, a chloroalkane with a hydroxyl group can be reacted with a diethylene glycol derivative under conditions that favor ether bond formation.

Functionalization and Conjugation Chemistry of this compound

The true power of the this compound lies in its ability to be conjugated to a vast range of functional molecules, thereby imparting new capabilities to HaloTag fusion proteins. nih.govworldscientific.comresearchgate.netresearchgate.net

The most common application of the this compound is its conjugation to fluorescent dyes for cellular imaging. nih.govresearchgate.net The succinimidyl ester readily reacts with amine-functionalized fluorophores to form a stable amide bond. promega.com A wide variety of fluorescent probes, such as rhodamines, Alexa Fluor dyes, and silicon rhodamines (SiR), have been successfully conjugated to HaloTag ligands. nih.govresearchgate.net The choice of fluorophore depends on the specific imaging application, considering factors like brightness, photostability, and spectral properties. researchgate.net For live-cell imaging, cell-permeable dyes are essential, while cell-impermeable dyes can be used for labeling cell surface proteins. researchgate.net The general procedure involves dissolving the amine-containing fluorescent dye and the this compound in an appropriate solvent like DMF or DMSO, often with the addition of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine to facilitate the reaction. promega.com

Table 2: Examples of Fluorescent Probes for HaloTag Labeling

Fluorescent ProbeExcitation (nm)Emission (nm)Key Features
Alexa Fluor 488495519Bright, photostable, green emission
Tetramethylrhodamine (B1193902) (TMR)555580Cell-permeable, orange-red emission
Silicon Rhodamine (SiR)652672Far-red emission, suitable for deep-tissue imaging

Beyond fluorescent probes, the this compound can be conjugated to affinity tags like biotin (B1667282) for protein purification and immobilization. nih.govresearchgate.net The reaction chemistry is the same as with fluorescent dyes, involving the reaction of the succinimidyl ester with an amine-functionalized biotin derivative. promega.com The resulting biotinylated HaloTag ligand allows for the capture of HaloTag fusion proteins on streptavidin-coated solid supports, such as beads or surfaces. biosyn.com This is a powerful tool for protein pull-down experiments and for creating protein microarrays. nih.gov The ethylene glycol linker in the O2 ligand helps to extend the biotin moiety away from the protein, reducing steric hindrance and improving its accessibility to streptavidin. biorxiv.org

A growing area of research is the development of multifunctional HaloTag ligands that combine several functionalities into a single molecule. biorxiv.org For example, a ligand could be synthesized to contain both a fluorescent reporter and an affinity tag. biorxiv.org This would allow for simultaneous visualization and purification of a target protein. Another approach is to create ligands that incorporate photosensitizers for applications like chromophore-assisted light inactivation (CALI) to selectively inactivate proteins with high spatiotemporal control. nih.gov The synthesis of these multifunctional conjugates requires more complex, multi-step chemical strategies to sequentially or orthogonally introduce the different functional groups onto the ligand scaffold. Click chemistry, for instance, has been employed to create clickable HaloTag ligands that can be bioorthogonally reacted with other molecules in a cellular environment. worldscientific.com

Analytical Characterization of Synthesized this compound Derivatives

The successful synthesis and purification of this compound derivatives are rigorously validated through a suite of analytical techniques designed to confirm their chemical structure, purity, and functionality. The derivatization process, which typically involves the conjugation of the HaloTag O2 ligand to various functional moieties such as fluorescent dyes, biotin, or bioorthogonal handles, necessitates comprehensive characterization to ensure the final product is suitable for its intended application in protein labeling and analysis. promega.caacs.orgpromega.comacs.org The primary methods employed for this purpose are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed structural and molecular weight information. biosyn.com

Research findings demonstrate the routine application of these techniques to verify the covalent linkage between the HaloTag O2 ligand and the conjugated molecule. For instance, the development of "clickable" HaloTag ligands, such as those incorporating tetrazine or azide (B81097) groups for bioorthogonal chemistry, relies on NMR and MS to confirm the successful installation of these reactive handles onto the chloroalkane scaffold. nih.gov Similarly, the synthesis of fluorescent derivatives, including conjugates with rhodamine-based dyes like TMR and SiR, is validated by these methods to ensure the formation of a stable amide bond and the integrity of the fluorophore. acs.orgresearchgate.net

Beyond basic structural confirmation, analytical characterization extends to quantifying the functional properties of the derivatives. Kinetic analyses are often performed to determine the binding rates and affinity of the new ligands for the HaloTag protein. For example, studies on exchangeable HaloTag ligands (xHTLs) and ligands designed for mass cytometry have reported specific dissociation constants (K D ) and observed rate constants (k obs ), respectively, providing crucial data on their performance in advanced imaging and analytical applications. researchgate.netnih.gov This level of detailed characterization is essential for the development of reliable and effective probes for studying protein function in vitro and in live cells. nih.gov

The following table summarizes the analytical characterization findings for various classes of synthesized this compound derivatives as reported in scientific literature.

Derivative ClassAnalytical Methods UsedKey Research FindingsReference(s)
Bioorthogonal "Clickable" Ligands (e.g., CA-Azide, CA-Tetrazine)NMR Spectroscopy, Mass Spectrometry, In-gel FluorescenceSuccessful synthesis and covalent attachment of bioorthogonal groups (azide, tetrazine, cyclooctynes) confirmed. Demonstrated stability and reactivity in live-cell labeling experiments. nih.gov
Fluorescent Dye Conjugates (e.g., TMR, SiR, Janelia Fluors)NMR Spectroscopy, Mass Spectrometry, Fluorescence SpectroscopyConfirmed covalent conjugation of various fluorophores. Characterized photophysical properties and suitability for live-cell imaging and super-resolution microscopy. acs.orgresearchgate.netresearchgate.netnih.gov
Exchangeable HaloTag Ligands (xHTLs)NMR Spectroscopy, Mass Spectrometry, Kinetic Binding AssaysCharacterized reversible, non-covalent binding to HaloTag protein. Determined sub-micromolar dissociation constants (KD) and rapid association rates (kon > 106 M−1s−1). researchgate.netnih.govacs.org
Mass Cytometry Ligands (Polymer-Metal Chelate Conjugates)NMR Spectroscopy, Kinetic Analysis, Mass Cytometry (CyTOF)Verified synthesis of polymer-based ligands with metal chelates. Determined HaloTag labeling rates (kobs) and demonstrated successful labeling of cell-surface proteins for mass cytometry analysis. nih.gov
Biotinylated Ligands (e.g., PEG-Biotin)Mass Spectrometry, Western Blot, Pull-down AssaysConfirmed conjugation to biotin. Validated functionality for affinity capture and purification of HaloTag fusion proteins from cell lysates. promega.com

Molecular Mechanism of Action and Interaction Dynamics of Halotag Succinimidyl Ester O2 Ligand

Detailed Covalent Binding Mechanism with the HaloTag Protein

The interaction between the HaloTag Succinimidyl Ester O2 Ligand and the HaloTag protein is a prime example of targeted covalent modification. The HaloTag protein is a genetically engineered haloalkane dehalogenase derived from Rhodococcus rhodochrous. nih.gov The wild-type enzyme's catalytic mechanism involves the hydrolytic cleavage of carbon-halogen bonds in various halogenated aliphatic compounds. glenresearch.com However, for the purpose of creating a stable protein tag, the enzyme has been mutated to facilitate the formation of a permanent covalent bond with its ligand.

The core of this mechanism lies in a nucleophilic substitution reaction. The active site of the HaloTag protein contains a catalytic triad, but for the purpose of covalent labeling, the key player is a nucleophilic aspartate residue (Asp106). glenresearch.comresearchgate.net The reaction proceeds as follows:

Ligand Binding: The chloroalkane moiety of the this compound enters the binding pocket of the HaloTag protein. acs.org

Nucleophilic Attack: The carboxylate side chain of the Asp106 residue in the HaloTag active site performs a nucleophilic attack on the terminal carbon atom of the chloroalkane linker. glenresearch.comresearchgate.net

Chloride Displacement: This attack leads to the displacement of the chlorine atom as a chloride ion. wikipedia.org

Covalent Bond Formation: The result is the formation of a stable ester linkage between the aspartate residue and the ligand, effectively and irreversibly tethering the ligand to the HaloTag protein. glenresearch.comresearchgate.net

A crucial modification in the HaloTag protein, compared to its wild-type ancestor, is the mutation of a histidine residue (His272) to a phenylalanine. glenresearch.com In the wild-type enzyme, this histidine acts as a general base to catalyze the hydrolysis of the newly formed ester bond, regenerating the free enzyme. researchgate.netacs.org By replacing it with a non-catalytic phenylalanine residue, the hydrolysis step is prevented, ensuring the covalent adduct is stable and long-lasting. glenresearch.com This rapid and irreversible binding is a key feature of the HaloTag technology. nih.gov

Key ResidueRole in Covalent Binding
Asp106 Acts as the nucleophile, attacking the chloroalkane linker. glenresearch.comresearchgate.net
His272 (mutated to Phe) In the wild-type, it hydrolyzes the ester bond. In HaloTag, its mutation to Phenylalanine prevents hydrolysis, leading to a stable covalent bond. glenresearch.com

Nucleophilic Reactivity of the Succinimidyl Ester Group with Primary Amines

The other functional end of the this compound is the N-hydroxysuccinimide (NHS) ester group. This group is a well-established and widely used reactive moiety for the modification of primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified nucleic acids. nih.govglenresearch.combiotium.com

The reaction mechanism is a nucleophilic acyl substitution:

Nucleophilic Attack: A deprotonated primary amine (R-NH₂) acts as a nucleophile and attacks the carbonyl carbon of the succinimidyl ester. glenresearch.com

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate. glenresearch.com

Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group and is subsequently eliminated. glenresearch.com

Amide Bond Formation: The final product is a highly stable amide bond linking the molecule of interest to the HaloTag ligand. nih.govglenresearch.com

This reaction is highly efficient and proceeds readily in aqueous solutions. acs.org However, the succinimidyl ester group is also susceptible to hydrolysis, where a water molecule acts as the nucleophile. nih.govacs.org This competing reaction results in the formation of an unreactive carboxylic acid, which can no longer react with amines. The rate of hydrolysis is pH-dependent and increases at higher pH values. lumiprobe.com Therefore, to favor the desired aminolysis reaction, the pH of the reaction buffer is typically maintained between 7 and 9. acs.org

ReactionNucleophileProductBond Type
Aminolysis Primary Amine (R-NH₂)Amine-conjugated ligandAmide nih.govglenresearch.com
Hydrolysis Water (H₂O)Carboxylic acidN/A

Influence of the O2 Ethylene (B1197577) Glycol Linker on Ligand-Protein Binding Kinetics and Specificity

The this compound incorporates a short ethylene glycol linker, denoted as "O2," which separates the chloroalkane moiety from the succinimidyl ester group. promega.compromega.ca While detailed kinetic studies specifically on the O2 linker's influence are not extensively published, the role of such linkers in protein-ligand interactions is well-understood.

Polyethylene glycol (PEG) linkers are known to be hydrophilic and flexible. These properties can have several beneficial effects on the binding kinetics and specificity of the ligand:

Reduced Steric Hindrance: The flexibility and length of the linker can provide spatial separation between the bulky HaloTag protein and the molecule attached to the succinimidyl ester. This can minimize steric clashes that might otherwise hinder the binding of the chloroalkane to the HaloTag active site or the interaction of the attached molecule with its target.

Enhanced Binding Kinetics: By providing conformational flexibility, the linker may allow for a more optimal orientation of the chloroalkane within the HaloTag protein's binding tunnel, potentially increasing the rate of the covalent modification reaction. acs.org

The "O2" designation indicates two ethylene glycol repeat units, providing a balance between increased solubility and maintaining a relatively compact size.

Conformational Dynamics of HaloTag Protein Upon Ligand Binding

The binding of a ligand to a protein often induces conformational changes, and the HaloTag system is no exception. The HaloTag protein possesses a binding tunnel that leads from the protein surface to the active site where the nucleophilic Asp106 resides. acs.org The binding of the this compound within this tunnel can lead to localized conformational adjustments.

While large-scale conformational changes are not a prominent feature of the HaloTag system, subtle rearrangements of amino acid side chains within the binding pocket are expected to occur to accommodate the ligand and facilitate the covalent reaction. These changes are crucial for positioning the chloroalkane in close proximity to the Asp106 nucleophile for an efficient reaction. The architecture of these access tunnels is a critical determinant of ligand specificity and the kinetics of both the binding and the chemical reaction steps. nih.govchemrxiv.org

Bio-orthogonality and Selectivity of this compound Reactions in Complex Biological Environments

A significant advantage of the HaloTag system is its bio-orthogonality. The reaction between the chloroalkane linker and the engineered haloalkane dehalogenase is a chemical transformation that is not naturally found in mammalian cells. acs.orgwikipedia.org This means that when a HaloTag fusion protein is expressed in a cellular context, the HaloTag ligand will react specifically and exclusively with its protein partner, without significant off-target reactions with other endogenous cellular components. acs.org This high degree of selectivity is essential for the precise labeling of proteins of interest in complex biological environments like live cells. acs.org

The covalent and rapid nature of the bond formation further enhances the specificity by minimizing the time available for non-specific interactions. nih.gov This allows for confident analysis of the tagged protein's localization, interactions, and dynamics without the confounding effects of non-specific labeling.

Advanced Research Applications of Halotag Succinimidyl Ester O2 Ligand in Molecular and Cellular Biology

Real-Time Live-Cell Imaging and Spatiotemporal Tracking of Proteins.

The ability to visualize proteins in their native cellular environment, in real-time, is fundamental to understanding their function. The HaloTag system, utilizing ligands derived from the succinimidyl ester O2 precursor, offers a robust method for live-cell imaging, enabling the spatiotemporal tracking of proteins with high precision. youtube.combiorxiv.orgbiorxiv.org This is achieved by fusing the protein of interest to the HaloTag protein and subsequently labeling it with a fluorescent dye conjugated to the HaloTag ligand. The covalent nature of this bond ensures stable and long-term imaging, a significant advantage over transient labeling methods. researchgate.net

Visualization of Subcellular Protein Localization and Trafficking Dynamics.

The HaloTag system is exceptionally well-suited for elucidating the precise subcellular localization of proteins and monitoring their movement within the cell. promega.co.ukeastport.czpromega.com A key feature of this technology is the availability of both cell-permeable and cell-impermeable ligands. benthamopen.comnih.gov This allows researchers to specifically label either intracellular protein populations or only those exposed on the cell surface.

For instance, in a study on β1 integrin, a membrane protein, researchers fused it to the HaloTag protein. nih.govpromega.com By sequentially labeling live cells with a cell-impermeable green fluorescent ligand (HaloTag Alexa Fluor 488) and a cell-permeable red fluorescent ligand (HaloTag TMR), they could distinguish between the surface-localized and internal pools of the integrin. nih.govresearchgate.net Time-lapse imaging revealed the dynamic trafficking of these distinct protein populations, showing the internalization of the surface pool and the movement of the internal pool to the cell membrane. nih.govpromega.com This dual-labeling strategy provides a powerful tool for dissecting complex protein trafficking pathways in real-time. benthamopen.com

Another example is the tracking of the NF-κB p65 protein. Upon stimulation, this transcription factor translocates from the cytoplasm to the nucleus. By tagging p65 with HaloTag and labeling it with a fluorescent TMR ligand, researchers were able to visualize this critical translocation event in real-time within living cells. youtube.com

Protein StudiedLigand Type(s) UsedBiological Process VisualizedReference(s)
β1 IntegrinCell-impermeable (Alexa Fluor 488) & Cell-permeable (TMR)Bidirectional trafficking between the plasma membrane and intracellular compartments. nih.govpromega.comresearchgate.net
NF-κB (p65)Cell-permeable (TMR)Translocation from the cytoplasm to the nucleus upon cellular stimulation. youtube.com
Histone H2BClickable HaloTag LigandsNuclear localization and dynamics. acs.org

High-Resolution and Super-Resolution Microscopy Utilizing HaloTag Succinimidyl Ester O2 Ligand.

To overcome the diffraction limit of conventional light microscopy (~200-250 nm), various super-resolution microscopy (SRM) techniques have been developed. The HaloTag system, due to its ability to be coupled with bright and photostable organic dyes, is an excellent choice for these advanced imaging modalities. nih.govpromega.sg Ligands derived from the HaloTag Succinimidyl Ester O2 building block can be conjugated to a wide array of fluorophores suitable for SRM. promega.com

The HaloTag system has been successfully employed in several super-resolution techniques:

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. The use of bright and photostable dyes, often coupled with HaloTag, is crucial for effective STED imaging. Recently, exchangeable HaloTag ligands (xHTLs) have been developed that reversibly bind to the HaloTag protein. In STED microscopy, this reversible binding allows for imaging with reduced photobleaching compared to covalent labeling, enabling extended multi-frame imaging. nih.govbiorxiv.orgresearchgate.net

Stochastic Optical Reconstruction Microscopy (STORM): STORM is a single-molecule localization microscopy (SMLM) technique that relies on the sequential activation and localization of photoswitchable fluorophores to reconstruct a super-resolved image. promega.sg The flexibility of the HaloTag system allows for the use of various photoswitchable dyes, making it a valuable tool for STORM imaging. promega.sg

Photoactivated Localization Microscopy (PALM): Similar to STORM, PALM uses photoactivatable fluorescent proteins or dyes to achieve super-resolution. The HaloTag system offers an alternative by using cell-permeable synthetic fluorescent ligands like tetramethylrhodamine (B1193902) (TMR) and Janelia Fluor dyes, which are often brighter and more photostable than fluorescent proteins. oni.bio This makes HaloTag-based PALM suitable for single-particle tracking (SPT-PALM), allowing for the measurement of single-molecule dynamics in real-time.

Single-Molecule Imaging: The ability to label HaloTag fusion proteins with bright and photostable organic dyes makes this system ideal for tracking the movement of individual molecules in living cells. nih.govnih.govresearchgate.net This has been applied to study the dynamics of proteins in various cellular contexts, including in yeast and bacteria. nih.govnih.gov For sparse labeling required for single-molecule tracking, the concentration of the HaloTag ligand can be carefully adjusted. nih.gov

Microscopy TechniqueKey Feature with HaloTagExample ApplicationReference(s)
STED Use of bright, photostable dyes; reduced photobleaching with exchangeable ligands.Multi-frame and volumetric imaging of subcellular structures like mitochondria. nih.govbiorxiv.orgresearchgate.net
STORM Compatibility with photoswitchable fluorophores for single-molecule localization.High-resolution imaging of cellular structures at the nanoscale. promega.sg
PALM Brighter and more photostable than fluorescent proteins for single-particle tracking.Real-time measurement of single-molecule dynamics in dense populations. oni.bio
Single-Molecule Imaging Bright, photostable labels for tracking individual protein molecules.Quantifying biophysical parameters of protein dynamics in live cells. nih.govnih.govresearchgate.net

Pulse-Chase Experiments for Protein Turnover and Stability Analysis.

Understanding the lifecycle of a protein, from synthesis to degradation, is crucial for comprehending cellular homeostasis. Pulse-chase experiments are a classic method for studying protein turnover. The HaloTag system provides a robust and non-radioactive alternative for conducting such analyses in living cells. nih.govnih.govpromega.com

The general principle involves an initial "pulse" where the existing population of a HaloTag fusion protein is labeled with a fluorescent ligand. After a wash step to remove unbound ligand, the cells are "chased" for a period of time, during which protein degradation occurs. The amount of remaining fluorescence is then quantified at different time points to determine the protein's half-life. nih.govbiorxiv.org

A significant challenge in HaloTag-based pulse-chase experiments is the residual unbound ligand that can continue to label newly synthesized proteins, confounding the results. nih.govnih.govresearchgate.net To address this, a high concentration of an unlabeled "blocking" ligand can be added during the chase phase to outcompete any remaining fluorescent ligand. nih.gov Researchers have identified inexpensive and effective blocking agents, such as 7-bromoheptanol, that permit accurate protein turnover measurements without the toxicity associated with protein synthesis inhibitors like cycloheximide. nih.govnih.gov

In a more advanced "dual-color" pulse-chase approach, the initial protein population is labeled with one color (the pulse). Then, after a chase period, newly synthesized proteins are labeled with a spectrally distinct second ligand. This allows for the simultaneous visualization of both the old and new protein populations within the same cell. promega.combiorxiv.org

Analysis of Protein-Protein Interactions (PPIs) and Complex Formation.

Protein-protein interactions (PPIs) are at the heart of most biological processes. The HaloTag system, in combination with resonance energy transfer techniques, provides powerful tools for studying these interactions in the native context of living cells. promegaconnections.compromega.comnih.gov

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Methodologies.

Both FRET and BRET are proximity-based assays that measure the distance between two molecules on a nanometer scale.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a naturally occurring phenomenon that involves the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor molecule. nih.gov For an efficient energy transfer to occur, the donor and acceptor must be in close proximity (typically <10 nm).

The NanoBRET™ system is a prominent example that utilizes the HaloTag technology. promegaconnections.compromega.com In this assay, one protein of interest is fused to the highly bright NanoLuc® luciferase (the donor), while the other interacting protein is fused to the HaloTag protein. promega.comnih.gov The HaloTag is then specifically labeled with a fluorescent acceptor ligand, the HaloTag® NanoBRET™ 618 Ligand. promegaconnections.com If the two proteins interact, bringing the NanoLuc® donor and the HaloTag® acceptor into close proximity, the addition of the NanoLuc® substrate (furimazine) will result in energy transfer and the emission of light by the acceptor fluorophore. promegaconnections.comnih.gov This system offers a high signal-to-noise ratio and allows for the quantitative measurement of PPIs in living cells. nih.govnih.gov The NanoBRET™ assay has been successfully used to study a variety of PPIs, including the interaction between Myc and Max proteins. mybio.ie

BRET SystemDonorAcceptorKey AdvantageExample ApplicationReference(s)
NanoBRET™ NanoLuc® LuciferaseHaloTag® protein labeled with NanoBRET™ 618 LigandHigh brightness of NanoLuc® and optimized spectral overlap allow for detection at low, physiological expression levels.Quantifying the interaction between BRD4 and Histone H3.3; screening for inhibitors of the Myc-Max interaction. promegaconnections.compromega.comnih.govmybio.ie

Förster Resonance Energy Transfer (FRET): FRET operates on a similar principle to BRET, but the donor molecule is a fluorophore that is excited by an external light source. Energy is then transferred to a nearby acceptor fluorophore. The versatility of the this compound allows for its conjugation to a wide range of fluorescent dyes, enabling the creation of custom FRET pairs to study specific protein-protein interactions. By fusing two potentially interacting proteins to HaloTag and another suitable tag (or two HaloTags) and labeling them with an appropriate FRET donor-acceptor pair, researchers can investigate their proximity in living cells.

Proximity Ligation Assays (PLA) and Split-HaloTag Systems

The this compound is instrumental in developing novel assays for studying protein-protein interactions (PPIs). The succinimidyl ester group readily reacts with primary amines, allowing for the straightforward conjugation of amine-modified molecules, such as oligonucleotides, to the HaloTag ligand. This functionality is pivotal for techniques analogous to Proximity Ligation Assays (PLA). In this approach, a HaloTag-fused protein can be labeled with a ligand-oligonucleotide conjugate. nih.govmdpi.com If two proteins of interest, each tagged with an oligonucleotide-bearing HaloTag, are in close proximity (typically <40 nm), these DNA strands can be ligated to form a circular template. nih.gov This template is then amplified via rolling circle amplification, generating a localized signal that signifies the interaction event. nih.gov This method offers a highly sensitive way to detect and quantify protein interactions in situ. nih.govresearchgate.net

Furthermore, the principles of the HaloTag system have been extended to Split-HaloTag systems for direct visualization of PPIs. nih.govbiorxiv.org In this setup, the HaloTag protein is split into two non-functional fragments, an N-terminal fragment (NHalo) and a C-terminal fragment (CHalo). researchgate.net These fragments are fused to two potentially interacting proteins. nih.gov Upon interaction of the target proteins, the NHalo and CHalo fragments are brought together, reconstituting a functional HaloTag protein. nih.govresearchgate.net This reconstituted tag can then be irreversibly labeled with a fluorescent HaloTag ligand, providing a permanent record of even transient or weak interactions. nih.govnih.gov This system overcomes some limitations of fluorescent proteins and is particularly suited for advanced microscopy techniques due to the use of bright and photostable synthetic dyes. nih.govbiorxiv.org

Functional Perturbation and Modulation of Cellular Processes

The ability to conjugate functional molecules to HaloTag-fused proteins via the O2 ligand opens avenues for directly manipulating cellular activities. This allows researchers to move beyond passive observation to actively perturbing and controlling protein function.

Targeted Protein Degradation Strategies

A significant application of this technology is in the targeted degradation of specific proteins using Proteolysis-Targeting Chimeras (PROTACs). nih.gov Researchers have developed "HaloPROTACs," which are heterobifunctional molecules consisting of a chloroalkane moiety to bind the HaloTag protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). researchgate.netpromega.com

When a HaloPROTAC is introduced to cells expressing a HaloTag-fusion protein, it forms a ternary complex between the fusion protein and the E3 ligase. promega.com This proximity induces the ubiquitination of the HaloTag fusion protein, marking it for degradation by the proteasome. promega.com This strategy allows for the rapid, reversible, and dose-dependent knockdown of a target protein without genetic modification. acs.org The this compound can be a key starting point for synthesizing custom HaloPROTACs by linking new E3 ligase ligands that contain a primary amine. The effectiveness of this approach has been demonstrated with various HaloPROTACs, which exhibit high potency and selectivity. researchgate.netacs.org

Performance of VHL-based HaloPROTACs on HaloTag Fusion Proteins
CompoundTarget ProteinDC50 (Degradation Concentration 50%)Maximum Degradation (Dmax)Reference
HaloPROTAC3GFP-HaloTag736 ± 4 nM>70% nih.govresearchgate.net
HaloPROTAC-EHalo-SGK33 - 10 nM~95% acs.org
HaloPROTAC-EHalo-VPS343 - 10 nM~95% acs.org

Optogenetic Control of Protein Function

The HaloTag system, enabled by ligands like the Succinimidyl Ester O2 variant, has been adapted for optogenetics, allowing for the precise spatiotemporal control of protein function with light. One strategy involves a photocaged chemical inducer of dimerization (CID). nih.govnih.gov A synthetic molecule is created that comprises a HaloTag ligand linked to a photocaged ligand for another protein, such as trimethoprim (B1683648) (TMP), which binds to E. coli dihydrofolate reductase (eDHFR). nih.govcmu.edu

In this system, a protein of interest is fused to HaloTag and localized to a specific cellular compartment (e.g., mitochondria), while an effector protein is fused to eDHFR. nih.govnih.gov The photocaged CID is added to the cells, where it covalently binds to the HaloTag-fusion protein. The caging group prevents the TMP moiety from binding to eDHFR. nih.gov Upon illumination with a specific wavelength of light, the caging group is cleaved, allowing the now-active TMP to bind eDHFR, thereby recruiting the effector protein to the specific location of the HaloTag fusion. nih.govcmu.edu This chemo-optogenetic approach has been used to control organelle transport and mitotic checkpoint signaling by recruiting molecular motors or checkpoint proteins with high spatial and temporal precision. nih.govcmu.edu

Biochemical and Biophysical Characterization of Proteins

The robust and specific nature of the HaloTag system provides a powerful platform for the detailed biochemical and biophysical analysis of proteins and their associated complexes.

Affinity Purification and Isolation of HaloTag-Fusion Proteins and Their Complexes

The this compound can be used to functionalize solid supports, such as agarose (B213101) or magnetic beads, creating a resin for affinity purification. However, commercially available HaloLink™ Resin, which features a pre-functionalized chloroalkane ligand, is more commonly used. promega.comnih.gov The principle relies on the rapid and irreversible covalent bond formed between the HaloTag-fused protein and the ligand on the resin. nih.gov

This covalent capture method overcomes the equilibrium-based limitations of traditional affinity tags (e.g., His-tag, GST), which can lead to protein loss during wash steps, especially for low-abundance proteins. nih.govpromega.ca The stability of the covalent linkage allows for highly stringent washing conditions to remove non-specifically bound proteins, resulting in exceptionally high purity of the isolated protein or protein complex. promega.ca The target protein can then be eluted by specific proteolytic cleavage at an engineered site between the protein and the HaloTag, leaving the tag bound to the resin. nih.gov Studies have shown that the HaloTag system can provide significantly higher yields and purity compared to other common affinity tags. nih.gov

Comparison of Protein Purification Tags for Human Kinases from HEK293T Cells
FeatureHaloTag3xFLAG TagHis(6)TagReference
Binding PrincipleCovalentNon-covalent (Affinity)Non-covalent (IMAC) nih.gov
Relative YieldSignificantly HigherLowerLower nih.gov
Relative PurityHigherLowerLower nih.gov
Washing ConditionsStringentMildMild nih.gov

In Vitro Enzyme Assays and Functional Studies

The ability to immobilize HaloTag-fusion proteins onto surfaces provides a robust method for conducting in vitro enzyme assays and other functional studies. nih.gov By conjugating a HaloTag ligand, synthesized from a precursor like the Succinimidyl Ester O2 Ligand, to the surface of a microplate, bead, or microfluidic chip, a HaloTag-fused enzyme can be covalently and site-specifically attached. mdpi.com

This immobilization offers several advantages for enzymatic studies. It can increase the stability of the enzyme, protect it from autolysis, and allow for its easy separation from reaction products, enabling reuse in continuous processes. mdpi.comresearchgate.net Immobilized enzyme reactors (μIMERs) using this technology are employed for applications like proteomic analyses, where they allow for rapid and efficient protein digestion. mdpi.com The kinetic properties of the immobilized enzyme can be studied to determine if its function is altered by surface attachment. nih.gov For many enzymes, immobilization via the HaloTag does not significantly compromise catalytic activity, making it a reliable platform for detailed functional characterization outside the complex cellular environment. nih.gov

Nucleic Acid Labeling and RNA-Protein Interaction (RPI) Studies

The this compound facilitates the investigation of nucleic acids and their interactions with proteins through a straightforward conjugation strategy. The reactive succinimidyl ester group can be covalently linked to nucleic acid derivatives that have been modified to contain a primary amine group. promega.com This process creates a nucleic acid probe appended with the HaloTag-reactive chloroalkane, enabling its use in various assays involving the HaloTag protein. promega.com

This approach has been adapted for studying RNA-Protein Interactions (RPIs) in living cells. For example, the RiPCA (RNA-Protein Interaction Chase Assay) methodology utilizes the this compound to create probes for detecting these interactions. biocompare.com In such an assay, a protein of interest is expressed as a HaloTag fusion. A specific RNA molecule, modified with an amine and conjugated to the O2 ligand, can then be introduced. The interaction between the RNA and the HaloTag-fused protein brings the chloroalkane ligand into close proximity with the HaloTag protein, leading to a specific and covalent bond formation that can be detected.

Furthermore, the broader HaloTag system has been instrumental in developing proximity labeling techniques like Halo-seq, which maps local RNA environments. nih.gov In this method, a HaloTag fusion protein is localized to a specific subcellular compartment. nih.gov A radical-producing HaloTag ligand is then used to label nearby biomolecules, including RNA, with high spatial and temporal control. nih.gov While Halo-seq uses a different specialized ligand, the principle underscores the utility of the HaloTag platform in RNA biology. The O2 ligand provides a direct means to attach the HaloTag-reactive group to specific, amine-modified RNA molecules for targeted interaction studies.

Table 1: Application of HaloTag O2 Ligand in RPI Studies
ComponentFunctionMechanism of Action
HaloTag Fusion ProteinBait ProteinA protein of interest is genetically fused to the HaloTag protein.
Amine-Modified Nucleic AcidPrey Probe (Precursor)An RNA or DNA molecule is chemically synthesized to include a primary amine group.
This compoundConjugation ReagentReacts with the amine on the nucleic acid to attach the chloroalkane moiety. promega.com
Chloroalkane-Labeled Nucleic AcidPrey Probe (Final)Binds covalently to the HaloTag protein upon molecular interaction, confirming the RPI. nih.gov

Applications in Neuroscience Research: Visualizing Neuronal Protein Dynamics and Synaptic Plasticity

The study of neuronal protein dynamics and synaptic plasticity, which are fundamental processes for learning and memory, has been significantly advanced by the use of HaloTag technology. promegaconnections.comnih.gov The ability to create custom, highly specific fluorescent probes by conjugating fluorophores to HaloTag ligands allows for precise visualization of protein behavior in living neurons with high signal-to-noise ratios. promegaconnections.com

Researchers have engineered mice to express HaloTag fused to endogenous synaptic proteins, such as the postsynaptic density protein 95 (PSD95), a key scaffolding protein at excitatory synapses. nih.gov By administering cell-permeable fluorescent dyes that have been conjugated to a HaloTag ligand, scientists can irreversibly "date-stamp" the population of PSD95 proteins at a specific time. nih.gov This enables the measurement of protein lifetime and turnover in individual synapses across the entire brain.

This concept is powerfully extended in pulse-chase labeling experiments, which use spectrally distinct dyes at different time points to differentiate between old and newly synthesized protein populations. promegaconnections.com A method known as DELTA (Dye Estimation of the Lifetime of proTeins in the brAin) utilizes this pulse-chase strategy with bioavailable Janelia Fluor (JF) dyes attached to HaloTag ligands to map protein turnover brain-wide at synaptic resolution. biorxiv.org By tracking the persistence and replacement of key proteins like PSD95 and AMPA receptors, researchers can directly correlate molecular dynamics with behavioral changes, providing unprecedented insight into the mechanisms of synaptic plasticity. promegaconnections.combiorxiv.org The this compound serves as a foundational tool for creating the necessary custom dye-ligand conjugates for these advanced imaging techniques.

Table 2: Research Findings in Neuroscience Using HaloTag Ligand Conjugates
Study/TechniqueProtein of InterestKey ApplicationMajor Finding
Synapse Protein Lifetime Atlas nih.govPSD95-HaloTagIn vivo labeling to measure protein lifetime across the mouse brain.Revealed that the lifetime of the crucial synaptic protein PSD95 varies significantly across different brain regions and changes with age. nih.gov
DELTA (Dye Estimation of the Lifetime of proTeins in the brAin) biorxiv.orgPSD95-HaloTag, MeCP2-HaloTagPulse-chase labeling with spectrally distinct dyes to measure protein turnover.Enabled precise, brain-wide measurements of protein lifetime at synaptic resolution and showed that PSD95 was destabilized in specific regions following behavioral enrichment. biorxiv.org
EPSILON (Extracellular Protein Surface Labeling in Neurons) promegaconnections.comAMPA ReceptorsTracking receptor exocytosis and insertion into the cell membrane in live animals.Provided a method to visualize a key process in long-term potentiation (LTP), linking receptor dynamics to learning and memory formation. promegaconnections.com

Integration with Reporter Gene Detection Systems, including Magnetic Resonance Imaging (MRI) Contrast Agents

The HaloTag protein itself serves as a versatile reporter gene. nih.gov When the gene encoding a HaloTag fusion protein is introduced into cells, its expression can be detected and quantified by the application of a corresponding functionalized HaloTag ligand. nih.gov This system's flexibility allows for the development of multimodal imaging strategies using a single genetic construct, as the function is dictated by the specific ligand applied. promega.comacs.org

A significant application of this reporter system is its integration with non-invasive, whole-body imaging modalities like Magnetic Resonance Imaging (MRI). nih.gov To achieve this, an MRI contrast agent, which typically contains a paramagnetic metal ion like Gadolinium (Gd³⁺) or Europium (Eu²⁺), is conjugated to a HaloTag ligand. nih.gov The this compound is ideally suited for this purpose. An amine-functionalized chelator for the metal ion can be reacted with the O2 ligand's succinimidyl ester group to create a targeted MRI probe. promega.com

When this probe is administered, it circulates systemically. However, it will only be retained in tissues where cells are expressing the HaloTag protein, due to the rapid and irreversible covalent bond that forms between the ligand and the protein. nih.gov This specific accumulation of the paramagnetic agent at the target site generates a detectable change in the MRI signal, allowing for the precise visualization of HaloTag-expressing cells, such as tumors or transplanted cells, in vivo. nih.gov While this principle has been successfully demonstrated for Positron Emission Tomography (PET) imaging using radiolabeled HaloTag ligands, the same strategy is directly applicable to MRI. nih.gov

Table 3: Components of a HaloTag-Based Reporter System for MRI
ComponentDescriptionRole in System
Reporter GeneDNA sequence encoding a protein of interest fused to the HaloTag protein.Expressed specifically in target cells, producing the HaloTag protein "target".
Targeted Probe (Pre-synthesis)This compound + Amine-functionalized MRI contrast agent (e.g., Gd³⁺-chelate).The O2 ligand provides the reactive handle to create the final imaging probe. promega.com
Targeted Probe (Final)MRI contrast agent covalently linked to the HaloTag-reactive chloroalkane.Binds specifically and irreversibly to the HaloTag protein expressed by the reporter gene. nih.gov
Detection ModalityMagnetic Resonance Imaging (MRI)Detects the localized accumulation of the paramagnetic contrast agent, revealing the location of cells expressing the reporter gene.

Methodological Innovations and Optimization Strategies for Halotag Succinimidyl Ester O2 Ligand Research

Development of Enhanced Labeling Protocols and Reaction Conditions

The efficiency of labeling proteins with the HaloTag Succinimidyl Ester O2 Ligand is contingent on optimized protocols and reaction conditions. The labeling process follows a two-step kinetic pathway involving the initial binding of the ligand to the HaloTag protein, followed by a chemical conversion that results in a stable, covalent alkyl-enzyme complex. nih.govacs.org Understanding these kinetics is crucial for developing enhanced labeling strategies.

Research has demonstrated that the architecture of the HaloTag protein's access tunnels is a critical determinant for both the binding kinetics and the subsequent chemical reaction. nih.govacs.orgscispace.com While the this compound itself is designed for versatility, allowing it to be conjugated to a wide array of reporter groups, the efficiency of its reaction with the HaloTag protein can be influenced by the nature of the conjugated molecule. promega.com

For live-cell imaging, labeling protocols typically involve incubating cells expressing the HaloTag fusion protein with the desired ligand concentration for a specific duration, followed by washing steps to remove unbound ligand. promega.comacs.org Optimization of these protocols often involves adjusting incubation time, temperature, and ligand concentration to achieve maximal labeling of the target protein while minimizing cellular stress. For instance, labeling of HeLa cells expressing a p65-HaloTag fusion with a TMR ligand has been effectively performed at 37°C with incubation times ranging from 15 to 60 minutes. acs.org

The development of "no-wash" labeling probes represents a significant advancement. These probes are designed to be fluorogenic, meaning their fluorescence is activated upon covalent conjugation to the HaloTag protein. nih.gov This eliminates the need for washing steps that can be detrimental to live-cell assays, especially those that are time-dependent. While specific "no-wash" versions of the Succinimidyl Ester O2 Ligand require custom synthesis with appropriate fluorophores, the principle offers a pathway to more streamlined and less disruptive experimental workflows. nih.govresearchgate.net

Table 1: Key Parameters for Optimizing HaloTag Labeling Protocols

ParameterConsiderationRationale
Ligand Concentration Titrate to determine the lowest effective concentration.Minimizes potential off-target effects and reduces background fluorescence from unbound ligand. acs.org
Incubation Time Optimize based on the specific cell type and protein of interest.Ensures sufficient time for the ligand to diffuse into the cell and react with the HaloTag protein. acs.org
Temperature Typically performed at 37°C for live-cell imaging.Mimics physiological conditions for optimal cellular function and enzymatic activity of the HaloTag protein. promega.com
Washing Steps Crucial for "always-on" probes to remove unbound ligand.Reduces background signal and improves the signal-to-noise ratio. nih.gov
Cellular Health Monitor cells for any signs of stress or toxicity.Ensures that the observed effects are due to the biological process under investigation and not artifacts of the labeling procedure.

Strategies for Minimizing Non-Specific Interactions and Background Signals

A critical aspect of successful HaloTag-based experiments is the minimization of non-specific interactions and background signals, which can obscure the specific signal from the labeled protein of interest. Non-specific binding can arise from the interaction of the HaloTag ligand with cellular components other than the HaloTag protein. acs.org

One effective strategy to reduce non-specific binding is to adjust the buffer composition. This can include modifying the pH to be closer to the isoelectric point of the protein or increasing the salt concentration to shield charged interactions. aatbio.com The addition of blocking agents, such as bovine serum albumin (BSA), can also be beneficial by occupying potential non-specific binding sites. aatbio.com For hydrophobic interactions, the inclusion of a low concentration of a non-ionic surfactant can be effective. aatbio.com

In the context of imaging, high background fluorescence is often a result of excess unbound "always-on" fluorescent probes. nih.gov Thorough washing of the cells after the labeling step is a straightforward and common method to reduce this background. researchgate.net However, as mentioned previously, this can be problematic for certain live-cell experiments. The use of fluorogenic probes that only become fluorescent upon binding to the HaloTag protein is a more elegant solution to this problem. nih.govresearchgate.net

Furthermore, the development of non-fluorescent HaloTag blockers offers another avenue for improving the specificity of labeling, particularly in pulse-chase experiments designed to study protein synthesis. f1000research.com By pre-treating cells with a non-fluorescent blocker, any pre-existing HaloTag proteins can be saturated, ensuring that a subsequent fluorescently labeled ligand will only bind to newly synthesized proteins. f1000research.com

Table 2: Approaches to Minimize Non-Specific Binding and Background

StrategyMechanismApplication
Buffer Optimization Adjusting pH and salt concentration.Reduces charge-based non-specific interactions. aatbio.com
Blocking Agents e.g., Bovine Serum Albumin (BSA).Shields surfaces from non-specific protein interactions. aatbio.com
Surfactants Low concentrations of non-ionic surfactants.Disrupts hydrophobic interactions causing non-specific binding. aatbio.com
Thorough Washing Multiple washes with fresh media.Removes unbound fluorescent ligands. nih.govresearchgate.net
Fluorogenic Probes Fluorescence is activated upon binding.Eliminates background from unbound probes without washing. nih.gov
Non-fluorescent Blockers Saturates existing HaloTag proteins.Allows for specific labeling of newly synthesized proteins. f1000research.com

Quantitative Methodologies for Data Acquisition and Analysis in HaloTag Experiments

The versatility of the HaloTag system, including the use of the Succinimidyl Ester O2 Ligand, lends itself to a variety of quantitative applications. promega.com Accurate quantification of protein levels and localization is essential for understanding cellular processes.

Fluorescence microscopy is a primary tool for quantitative analysis in HaloTag experiments. By carefully controlling imaging parameters and using appropriate standards, the fluorescence intensity of the labeled protein can be correlated with its expression level. researchgate.net For instance, the fluorescence per cell area has been shown to be proportional to the concentration of the inducer used for expressing the HaloTag fusion protein. researchgate.net This quantitative relationship can be further validated by complementary techniques such as Western blotting. researchgate.net

In-gel fluorescence is another powerful quantitative method. After labeling the HaloTag fusion protein in live cells, cell lysates can be separated by SDS-PAGE, and the fluorescence of the labeled protein can be directly quantified in the gel. acs.org This approach avoids the need for antibodies and can provide a direct measure of the amount of labeled protein.

For studies involving extracellular vesicles (EVs), single vesicle flow cytometry (SV-FC) has emerged as a valuable quantitative tool. biorxiv.org By displaying HaloTag on the surface of EVs, they can be labeled with fluorescent ligands and analyzed by SV-FC to quantify the number of proteins per vesicle. biorxiv.org This method offers a significant advantage over antibody-based labeling, which can underestimate protein numbers due to variations in antibody affinity and specificity. biorxiv.org

Table 3: Quantitative Methods for HaloTag Experiments

MethodologyPrincipleKey Advantages
Quantitative Fluorescence Microscopy Correlating fluorescence intensity with protein expression.Provides spatial information and can be used in live cells. researchgate.net
In-Gel Fluorescence Direct quantification of fluorescence in SDS-PAGE gels.Avoids the use of antibodies and provides a direct measure of labeled protein. acs.org
Single Vesicle Flow Cytometry (SV-FC) Analysis of individual fluorescently labeled vesicles.Enables absolute quantification of proteins on the surface of EVs. biorxiv.org
Small Molecule Microarray Screening Detecting protein-ligand interactions on a microarray.Offers increased sensitivity and multiplexing capabilities compared to antibody-based methods. nih.gov

Comparative Methodological Assessment with Other Self-Labeling Protein Tags (e.g., SNAP-tag, CLIP-tag)

The HaloTag system coexists with other self-labeling protein tags, most notably the SNAP-tag and CLIP-tag. nih.govbitesizebio.com A comparative understanding of their methodologies is crucial for selecting the most appropriate tag for a given research question.

The fundamental difference lies in their reaction mechanisms and substrates. HaloTag is a modified bacterial dehalogenase that forms a covalent bond with a chloroalkane linker. bitesizebio.com In contrast, SNAP-tag and CLIP-tag are based on the human O6-alkylguanine-DNA-alkyltransferase (hATG) and react with O6-benzylguanine (BG) and O2-benzylcytosine (BC) derivatives, respectively. bitesizebio.comptglab.com This orthogonality allows for the simultaneous labeling of two different proteins in the same cell by using SNAP-tag and CLIP-tag together. bitesizebio.com

In terms of kinetics, HaloTag7 has been shown to achieve nearly diffusion-limited labeling rate constants with certain rhodamine substrates, which can be over two orders of magnitude higher than those of SNAP-tag with corresponding substrates. acs.orgethz.chdntb.gov.ua However, the labeling rates of SNAP-tag are generally less affected by the structure of the attached label compared to HaloTag7, whose rates can vary significantly. acs.orgethz.ch

For super-resolution microscopy applications, particularly with far-red rhodamine derivatives, HaloTag has been reported to provide a significantly brighter fluorescent signal (up to 9-fold higher) compared to SNAP-tag. nih.govucl.ac.uk This suggests that the choice of labeling strategy can greatly impact the quality and duration of super-resolution imaging experiments. nih.gov

Table 4: Methodological Comparison of Self-Labeling Protein Tags

FeatureHaloTagSNAP-tagCLIP-tag
Protein Origin Bacterial dehalogenaseHuman O6-alkylguanine-DNA-alkyltransferase (hATG)Engineered from SNAP-tag
Substrate Chloroalkane (CA) linkerO6-benzylguanine (BG) derivativesO2-benzylcytosine (BC) derivatives
Orthogonality Can be used with SNAP-tag or CLIP-tag for dual labeling. nih.govOrthogonal to HaloTag and CLIP-tag.Orthogonal to HaloTag and SNAP-tag.
Kinetics Can be very fast with certain substrates (e.g., rhodamines). acs.orgethz.chGenerally slower than HaloTag with rhodamines, but less substrate-dependent. acs.orgethz.chSimilar principle to SNAP-tag. bitesizebio.com
Super-Resolution Performance Brighter signal with far-red rhodamines compared to SNAP-tag. nih.govLower signal intensity with far-red rhodamines compared to HaloTag. nih.govN/A (less data available)

Considerations for Multiplexed and Multi-Color Imaging Applications

The HaloTag system, facilitated by ligands like the Succinimidyl Ester O2 Ligand, offers significant flexibility for multiplexed and multi-color imaging experiments. promega.comnih.gov This allows for the simultaneous visualization of multiple proteins or cellular structures, providing a more comprehensive understanding of complex biological processes.

One approach to multiplexing is to use HaloTag in combination with other labeling technologies, such as intrinsically fluorescent proteins (IFPs) like GFP. promega.com Since the HaloTag protein itself is not fluorescent, the choice of the fluorescent label is made after the fusion protein has been created, offering greater flexibility in selecting fluorophores with distinct spectral properties to avoid crosstalk with the IFP. promega.com

Alternatively, multiple proteins can be labeled using different self-labeling tags, such as HaloTag and SNAP-tag, each with its own spectrally distinct fluorescent ligand. nih.gov This allows for two-color live-cell imaging of different proteins of interest.

A more advanced strategy for multiplexing with HaloTag alone involves the use of different HaloTag variants that can modulate the fluorescence lifetime of the same fluorophore. mpg.de This technique, known as fluorescence lifetime multiplexing, allows for the differentiation of multiple HaloTag-fused proteins labeled with the same fluorescent dye, based on the distinct fluorescence lifetimes they exhibit. mpg.de This opens up additional detection channels without requiring spectrally different fluorophores.

The ability to perform sequential labeling is another powerful feature of the HaloTag system for multiplexed applications. nih.gov By incubating cells with one fluorescent ligand, washing it out, and then adding a second, spectrally different ligand at a later time point, one can perform pulse-chase experiments to track the dynamics of protein populations over time. acs.org

Table 5: Strategies for Multiplexed and Multi-Color Imaging with HaloTag

StrategyDescriptionKey Advantage
Combination with IFPs Using HaloTag with an intrinsically fluorescent protein (e.g., GFP).Flexibility in choosing a spectrally distinct fluorophore for the HaloTag. promega.com
Orthogonal Self-Labeling Tags Using HaloTag and SNAP-tag with different colored ligands.Enables simultaneous labeling of two different proteins. nih.gov
Fluorescence Lifetime Multiplexing Using different HaloTag variants that alter the fluorescence lifetime of the same fluorophore.Increases the number of targets that can be visualized simultaneously using a single detection channel. mpg.de
Sequential Labeling (Pulse-Chase) Labeling a protein population with one color, followed by a different color at a later time.Allows for the study of protein dynamics, such as synthesis, trafficking, and degradation. acs.org

Theoretical and Computational Approaches to Halotag Succinimidyl Ester O2 Ligand Research

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful lens to visualize the dynamic process of a ligand binding to the HaloTag protein. These simulations model the movement of every atom in the system over time, providing a detailed picture of the ligand's journey into the protein's active site. semanticscholar.org

Research employing computational analysis has revealed the critical role of the HaloTag protein's access tunnels in ligand binding and specificity. nih.govmuni.czresearchgate.net MD simulations can map the pathway of a ligand, like one synthesized from the Succinimidyl Ester O2 Ligand, as it navigates these tunnels. The simulations help identify key amino acid residues that interact with the ligand, influencing its orientation and proximity to the catalytic residues required for covalent bond formation. researchgate.net

Key findings from computational studies include:

Identification of Pre-Reactive States: Simulations can identify "near-attack conformations" (NACs), which are specific orientations of the ligand within the active site that are poised for the chemical reaction to occur.

Role of Access Tunnels: The architecture of the protein's access tunnels significantly impacts the kinetics of both ligand binding and the subsequent chemical reaction. The binding efficiency of various HaloTag ligands can differ by several orders of magnitude depending on the tunnel structure. acs.org

Ligand Flexibility and Conformation: MD simulations can explore the conformational flexibility of the ligand's linker, such as the ethylene (B1197577) glycol repeat in the O2 ligand, and how it affects the presentation of the reactive chloroalkane group to the nucleophilic aspartate residue (Asp106) in the active site. researchgate.netacs.org

These detailed simulations provide a mechanistic understanding that complements experimental kinetic data, explaining why certain protein-ligand pairs exhibit higher labeling efficiency than others.

In Silico Design and Rational Engineering of Novel HaloTag Ligand Variants

Computational modeling is a cornerstone of the rational design and engineering of new HaloTag ligands and protein variants. semanticscholar.org By using in silico methods, researchers can predict how modifications to a ligand's structure will affect its binding affinity, reaction rate, and other functional properties before undertaking laborious chemical synthesis. researchgate.net

The HaloTag Succinimidyl Ester O2 Ligand serves as a building block for creating custom ligands. Computational approaches can guide the choice of functional group to attach to the succinimidyl ester, predicting how the size, charge, and hydrophobicity of the final reporter molecule will influence its interaction with the HaloTag protein. nih.gov

Strategies for rational engineering guided by computational models include:

Protein-Ligand Docking: This technique predicts the preferred binding orientation of a novel ligand within the HaloTag active site. By modeling the ligand, which could be a derivative of the Succinimidyl Ester O2 Ligand, researchers can assess the quality of the fit and identify potential steric clashes or favorable interactions. researchgate.net

Structure-Based Mutagenesis: Computational models of the HaloTag protein-ligand complex can guide the engineering of the protein itself. acs.org For instance, a "semi-rational" strategy involving protein-ligand modeling can identify key residues in the access tunnel that could be mutated to better accommodate a specific ligand, thereby increasing the labeling rate. researchgate.netacs.org

Linker Optimization: The length and composition of the linker connecting the chloroalkane to the functional group are critical for efficient labeling. researchgate.net Computational simulations can be used to design linkers, like the O2 spacer, that optimize the ligand's solubility and flexibility, ensuring the reactive group is correctly positioned for covalent bond formation without interference from the reporter group. acs.org

These in silico methods accelerate the development of new, highly efficient, and specific ligands for diverse applications, moving beyond trial-and-error approaches to a more targeted design strategy. nih.govmuni.cz

Quantitative Modeling of Labeling Efficiency and Binding Kinetics

A quantitative understanding of the labeling process is crucial for optimizing the HaloTag system. The reaction between the HaloTag protein and its ligands is not a simple, single-step process. Comprehensive kinetic and computational analyses have shown that it follows a two-step mechanism. researchgate.net

The established kinetic model is as follows: E + L ⇌ E.L → E-L

Where:

E is the enzyme (HaloTag protein).

L is the ligand.

E.L is the initial non-covalent enzyme-ligand complex.

E-L is the final, stable covalent complex. nih.govacs.org

k₁ is the association rate constant for the binding step.

k₋₁ is the dissociation rate constant for the binding step.

k₂ is the rate constant for the chemical step (nucleophilic substitution). nih.govacs.org

The table below presents kinetic parameters determined for various HaloTag protein variants and ligands, illustrating the impact of both protein and ligand structure on the reaction kinetics.

Protein VariantLigandk₁ (μM⁻¹s⁻¹)k₋₁ (s⁻¹)KD (μM)k₂ (s⁻¹)
DhaAHTTMR15.0 ± 0.61.5 ± 0.10.10 ± 0.010.030 ± 0.001
LinBH272FTMR0.003 ± 0.0010.2 ± 0.167 ± 380.001 ± 0.001
DmmAH315FTMR0.002 ± 0.0010.2 ± 0.1100 ± 580.002 ± 0.001
LinBH272F1E (4-stilbazolium)1.1 ± 0.10.30 ± 0.040.27 ± 0.050.14 ± 0.01

Data adapted from kinetic studies on HaloTag labeling mechanisms. KD is the equilibrium dissociation constant (k₋₁/k₁).

This quantitative modeling is essential for selecting or engineering the optimal protein-ligand pair for a specific application, ensuring high labeling efficiency under given experimental conditions. nih.govmuni.cz

Challenges, Limitations, and Future Directions in Halotag Succinimidyl Ester O2 Ligand Research

Addressing Photobleaching and Phototoxicity in Extended Live-Cell Imaging

A significant challenge in long-term live-cell imaging is the photobleaching of fluorophores and the associated phototoxicity, which can compromise cellular health and lead to experimental artifacts. acs.org The covalent and stable nature of the HaloTag-ligand bond means that once a fluorophore is bleached, the protein of interest can no longer be visualized. nih.gov This is a critical limitation for tracking slow biological processes or performing extended time-lapse experiments.

Research to mitigate these issues is proceeding along several fronts. One key strategy is the development of fluorophores with enhanced photostability. The Janelia Fluor® (JF) dyes, including the JFX series, have been engineered for superior brightness and resistance to photobleaching. eventsair.compromega.com The incorporation of deuterium (B1214612) into the dye structure, as seen in JFX dyes, slows down photochemical degradation, allowing for longer and more robust imaging sessions. promega.com Silicon-rhodamine (SiR) dyes are another class of fluorophores that exhibit high photostability and are well-suited for long-term imaging applications.

Another approach is the development of exchangeable HaloTag ligands (xHTLs). nih.gov Unlike the permanent covalent bond formed by standard HaloTag ligands, xHTLs bind reversibly. This allows for the replenishment of bleached fluorophores in the imaging medium, effectively overcoming the issue of irreversible photobleaching and enabling extended super-resolution imaging techniques like STED microscopy. nih.gov

Furthermore, optimizing imaging conditions is crucial. This includes using the lowest possible laser power, shortest exposure times, and employing longer wavelength dyes that are less energetic and cause less cellular damage.

Enhancing Cellular Permeability and Specificity for Diverse Biological Systems

The efficiency of HaloTag labeling is critically dependent on the ligand's ability to cross the cell membrane and specifically bind to the HaloTag protein. biorxiv.org Achieving optimal cell permeability can be challenging, as ligands must balance hydrophilicity for solubility with lipophilicity for membrane transport. Some highly effective fluorophores exhibit poor membrane permeability, limiting their use in live-cell intracellular labeling. promega.com

Conversely, for studying cell surface proteins, impermeant ligands are required to avoid labeling intracellular pools of the protein. promega.com The development of ligands with charged groups, such as sulfonates, has proven effective in rendering them membrane-impermeable, allowing for the specific visualization of cell-surface proteins. promega.com This dual capability of creating both highly permeant and impermeant ligands is crucial for studying protein trafficking and localization in diverse biological systems, from mammalian cells to bacteria and plants. nih.gov

Development of Next-Generation HaloTag Succinimidyl Ester O2 Ligand Variants with Enhanced Properties

The versatility of the HaloTag system stems from the modularity of its ligands. acs.orgresearchgate.net Continuous development of new ligand variants with enhanced properties is a major focus of current research. These advancements aim to improve upon the brightness, photostability, and fluorogenicity of existing probes.

The Janelia Fluor (JF) dyes represent a significant leap forward, offering substantially improved brightness and photostability compared to traditional fluorophores. janelia.org Further modifications, such as the deuterated JFX dyes, push these boundaries even further, enabling more demanding imaging experiments. janelia.org

Fluorogenic ligands, which exhibit a significant increase in fluorescence upon binding to the HaloTag protein, are particularly valuable for "no-wash" imaging protocols. the-innovation.org This is because they produce minimal background fluorescence from unbound ligands in the imaging medium, simplifying experimental workflows and improving the signal-to-noise ratio. nih.gov

Moreover, engineered HaloTag protein variants are being developed to modulate the photophysical properties of the bound ligands. mpg.despringernature.com For example, specific mutations in the HaloTag protein can alter the fluorescence lifetime of a single fluorophore, enabling fluorescence lifetime multiplexing to visualize multiple targets simultaneously in the same spectral channel. mpg.despringernature.com The development of split-HaloTag systems, where two non-functional fragments of the HaloTag protein reconstitute to form a functional tag, allows for the study of protein-protein interactions. the-innovation.org

Ligand/SystemKey Enhanced PropertyApplication Benefit
Janelia Fluor® (JF/JFX) Dyes Increased brightness and photostabilityEnables longer imaging and single-molecule tracking. promega.comjanelia.org
Exchangeable HaloTag Ligands (xHTLs) Reversible bindingOvercomes photobleaching for extended super-resolution imaging. nih.gov
Fluorogenic Ligands Fluorescence enhancement upon bindingReduces background for no-wash live-cell imaging. the-innovation.org
Engineered HaloTag Variants Modulation of fluorescence lifetimeAllows for multiplexed imaging with a single fluorophore. mpg.despringernature.com
Split-HaloTag Reconstitution-dependent labelingEnables visualization of protein-protein interactions. the-innovation.org

Expansion of Applications into Complex Ex Vivo and In Vivo Model Systems

Translating the success of HaloTag technology from 2D cell culture to more physiologically relevant models like organoids, spheroids, and whole organisms presents a new set of challenges. nih.gov These complex systems often have barriers to ligand penetration, making efficient and uniform labeling difficult. biorxiv.org Furthermore, in vivo applications require ligands with favorable pharmacokinetic and pharmacodynamic properties, including good bioavailability and low non-specific tissue accumulation. researchgate.net

Despite these challenges, significant progress has been made. The high brightness and photostability of newer ligands, such as the Janelia Fluor dyes, are particularly advantageous for imaging in thick tissue samples where light scattering and absorption are problematic. nih.gov Researchers have successfully used HaloTag for in vivo imaging in animal models to track tumor cells and other biological processes. researchgate.net Ligands have also been developed for positron emission tomography (PET) imaging, expanding the utility of HaloTag beyond fluorescence microscopy. the-innovation.orgnih.gov

In the context of ex vivo models like cerebral spheroids, HaloTag has demonstrated its utility for long-term tracking of cellular processes. nih.gov The covalent nature of the tag ensures that the label is retained over extended periods, which is crucial for studying developmental processes or the chronic effects of drug treatments in these complex 3D structures. nih.gov Overcoming the challenges of ligand delivery and washout in these dense tissues remains an active area of research, with strategies such as the use of highly permeable ligands and optimized incubation protocols being explored.

Integration with Advanced Data Analysis Techniques and Machine Learning

The wealth of high-resolution imaging data generated by HaloTag-based experiments, particularly in single-molecule tracking (SMT) and super-resolution microscopy, necessitates the use of sophisticated data analysis techniques. nih.govelifesciences.org Manual analysis of thousands of trajectories or complex spatial patterns is often intractable and prone to bias.

The integration of machine learning algorithms offers a powerful solution for extracting quantitative insights from these large datasets. nih.govelifesciences.org For example, machine learning models can be trained to classify the diffusive states of individual proteins, distinguishing between freely diffusing, transiently bound, and stably bound populations. nih.gov This allows for a more objective and high-throughput analysis of protein-DNA interactions and other dynamic cellular processes. Convolutional neural networks are also being employed for quality control of SMT data, automatically identifying and excluding aberrant image acquisitions. elifesciences.org

As high-throughput SMT platforms become more common, the need for robust, automated analysis pipelines will continue to grow. elifesciences.org The combination of HaloTag's precise labeling capabilities with the analytical power of machine learning is poised to provide unprecedented insights into the dynamic behavior of proteins in living cells.

Opportunities for Multi-Omics Integration and Systems Biology Approaches

The HaloTag system provides a unique opportunity to bridge the gap between imaging-based studies of protein dynamics and global, systems-level analyses. The ability to specifically label and then isolate a protein of interest, along with its interacting partners, opens the door for multi-omics approaches. nih.gov

For instance, a HaloTag fusion protein can be fluorescently labeled for live-cell imaging to determine its localization and dynamics under specific conditions. Subsequently, the same fusion protein can be captured from cell lysates using an affinity ligand (e.g., a biotinylated HaloTag ligand) for proteomic analysis by mass spectrometry. biorxiv.org This allows for the identification of proteins that interact with the protein of interest in a context-dependent manner. This approach has been used to map protein-protein interaction networks and to identify the components of protein-DNA complexes. nih.govnih.gov

The data generated from such experiments, which combines spatial and temporal information from imaging with molecular interaction data from proteomics, can be integrated into systems biology models. nih.gov These models aim to provide a more holistic understanding of cellular processes by incorporating information from different biological layers, including the genome, transcriptome, and proteome. nih.gov By providing quantitative data on protein localization, abundance, and interactions, HaloTag technology can serve as a critical tool for building and validating these comprehensive models of cellular function. nih.gov

Q & A

Q. Can HaloTag® O2 Ligand be integrated with bioluminescent reporters like NanoLuc® for ELISA development?

  • Methodological Answer :
  • Two-step labeling :

Conjugate HaloTag® O2 Ligand to antibodies via lysine residues.

Incubate with HaloTag®-NanoLuc® fusion protein to form covalent antibody-NanoLuc® complexes.

  • Applications: Detect antigens in direct or competitive ELISA with high sensitivity .

Q. What are the kinetic parameters of HaloTag® O2 Ligand-protein binding under physiological conditions?

  • Methodological Answer :
  • The reaction is irreversible , with a second-order rate constant (k~2~ ) of ~10^5^ M⁻¹s⁻¹.
  • Monitor kinetics via stopped-flow fluorometry or surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.